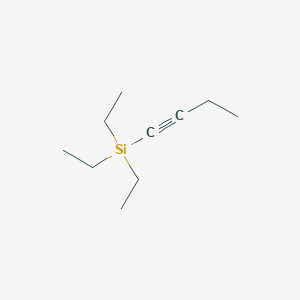![molecular formula C10H11NO5S2 B14414470 Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate CAS No. 84334-21-4](/img/structure/B14414470.png)
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate is a chemical compound with a complex structure that includes a benzoate group, a sulfamoyl group, and a methylsulfanyl carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the reaction of methyl benzoate with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
科学研究应用
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with a methoxy group instead of a methylsulfanyl group.
Methyl 5-sulfamoyl-2-methoxybenzoate: Another similar compound with a different substitution pattern.
Uniqueness
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate is unique due to the presence of the methylsulfanyl carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
84334-21-4 |
|---|---|
分子式 |
C10H11NO5S2 |
分子量 |
289.3 g/mol |
IUPAC 名称 |
methyl 2-(methylsulfanylcarbonylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H11NO5S2/c1-16-9(12)7-5-3-4-6-8(7)18(14,15)11-10(13)17-2/h3-6H,1-2H3,(H,11,13) |
InChI 键 |
GYJJWMBJTVFQQZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



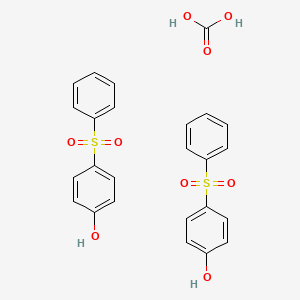
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
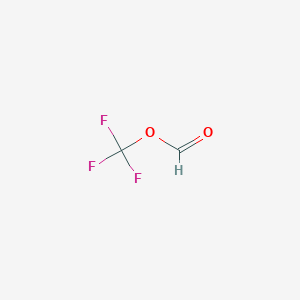
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

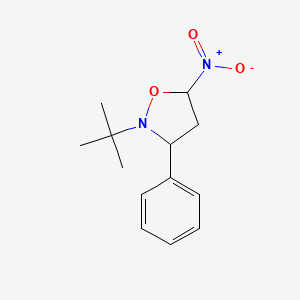

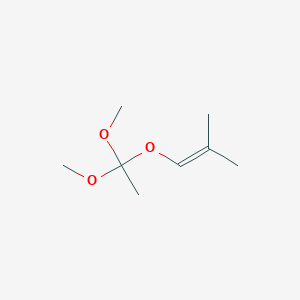
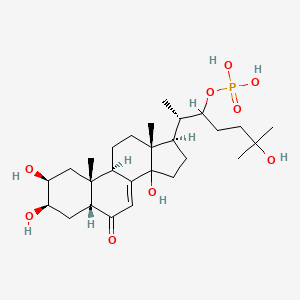
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
